molecular formula C5H12O B13848070 3-Methyl-2-butanol-D7

3-Methyl-2-butanol-D7

Cat. No.: B13848070
M. Wt: 95.19 g/mol
InChI Key: MXLMTQWGSQIYOW-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-butanol-D7 is a deuterated form of 3-Methyl-2-butanol, an organic compound with the molecular formula C5H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a butane chain, which also has a methyl group attached to the third carbon. This compound is often used in scientific research due to its unique properties and applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methyl-2-butanone.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Methyl-2-butanone

    Reduction: 3-Methylbutane

    Substitution: Various alkyl halides

Mechanism of Action

The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways. For example, in acid-catalyzed dehydration reactions, it undergoes protonation to form an oxonium ion intermediate, followed by the formation of a secondary carbocation intermediate . This intermediate can then undergo elimination to form different alkene products.

Comparison with Similar Compounds

  • 2-Methyl-2-butanol
  • 3-Methyl-1-butanol
  • 2-Butanol

Comparison: 3-Methyl-2-butanol-D7 is unique due to its deuterated form, which makes it useful in isotopic labeling studies. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C5H12O

Molecular Weight

95.19 g/mol

IUPAC Name

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-2-ol

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D

InChI Key

MXLMTQWGSQIYOW-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(C)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.